molecular formula C20H19N3O3S B2425741 2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide CAS No. 941990-33-6

2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide

Cat. No. B2425741
CAS RN: 941990-33-6
M. Wt: 381.45
InChI Key: RWOXWKRAJCJXTK-UHFFFAOYSA-N
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Description

“2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide” is a derivative of thiazole, a heterocyclic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific chemical reactions involving “2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide” are not specified in the retrieved data.


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The specific physical and chemical properties of “2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide” are not provided in the retrieved data.

Scientific Research Applications

Photoreactions and Molecular Studies

Research on compounds structurally similar to 2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide includes the photoreactions of 2-(4-thiazolyl)-1H-benzimidazole. Studies in this area reveal insights into the photooxidation processes of related compounds, offering potential applications in molecular chemistry and photochemistry (Mahran, Sidky, & Wamhoff, 1983).

Synthesis on Solid Phase

The synthesis of related 2-amino-5-carboxamide thiazole derivatives on a solid phase is another area of application. This process involves a series of reactions starting with reductive amination and concluding with the cleavage of the 2-amino-5-carboxamide thiazole resin, which demonstrates potential in drug development with reasonable oral bioavailability properties (Kim, Kwon, Han, & Gong, 2019).

Anti-inflammatory and Analgesic Agents

Compounds similar to 2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide have been synthesized for use as anti-inflammatory and analgesic agents. This synthesis involves complex reactions and has shown promising results in inhibiting cyclooxygenase enzymes, with significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Enhancement in Antiparasitic Activity

Another research application involves enhancing the activity of benzothiazoles as inhibitors of pteridine reductase-1 for treating trypanosomatidic infections. Modifications of the benzothiazole structure, similar to the core of 2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide, have been shown to improve enzymatic activity and exhibit potential as anti-trypanosomatidic agents (Linciano et al., 2019).

Future Directions

Thiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may focus on the design and development of new thiazole derivatives, including “2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide”, to act as potent therapeutic agents with lesser side effects .

properties

IUPAC Name

2-benzamido-N-[2-(2-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-26-17-10-6-5-7-14(17)11-12-21-19(25)16-13-27-20(22-16)23-18(24)15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOXWKRAJCJXTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(2-methoxyphenethyl)thiazole-4-carboxamide

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